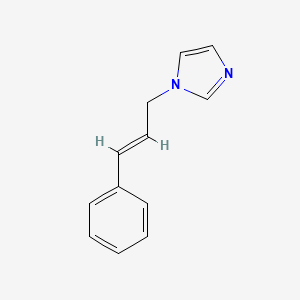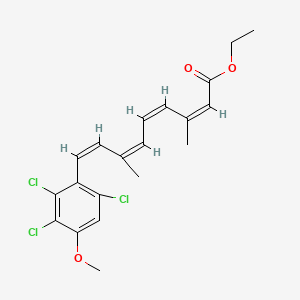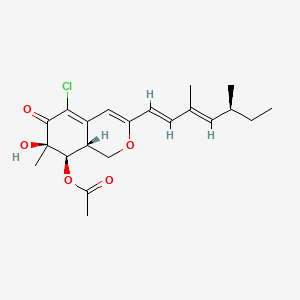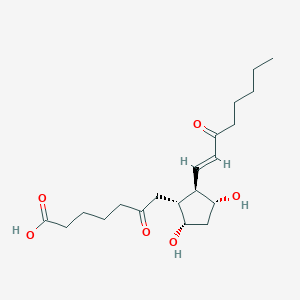
6,15-dioxo-9S,11R-dihydroxy-13E-prostenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6, 15-Diketo, 13, 14-dihydro-PGF1a, also known as 6, 15dk, 13, 14dh-pgf1a, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. 6, 15-Diketo, 13, 14-dihydro-PGF1a is considered to be a practically insoluble (in water) and relatively neutral molecule. 6, 15-Diketo, 13, 14-dihydro-PGF1a has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 6, 15-diketo, 13, 14-dihydro-PGF1a is primarily located in the membrane (predicted from logP) and cytoplasm. 6, 15-Diketo, 13, 14-dihydro-PGF1a can be biosynthesized from prostaglandin F1ALPHA.
6,15-diketo,13,14-dihydroprostaglandin F1alpha is a prostaglandin Falpha that is prostaglandin F1alpha bearing keto substituents at positions 6 and 15. It has a role as a metabolite. It derives from a prostaglandin F1alpha.
Scientific Research Applications
Prostaglandin Synthetase System
Research shows that 6,15-dioxo-9S,11R-dihydroxy-13E-prostenoic acid is involved in the prostaglandin synthetase system. The conversion of 8,11,14-eicosatrienoic acid to prostaglandin H1, which is a precursor to prostaglandin E1, involves this compound (Miyamoto, Ogino, Yamamoto, & Hayaishi, 1976).
Endothelial Cell Metabolism
This acid is also a metabolite in the biosynthesis and metabolism of 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid by human umbilical vein endothelial cells. The formation of various hydroxy acids indicates a complex metabolic pathway involving this compound (Hopkins, Oglesby, Bundy, & Gorman, 1984).
Role in COX-2 and 5-LOX Pathways
The interaction of 6,15-dioxo-9S,11R-dihydroxy-13E-prostenoic acid with COX-2 and 5-LOX pathways indicates a crossover of these pathways, especially in cells like CT26 mouse colon carcinoma and RAW264.7 cells. This shows its involvement in various biosynthetic routes (Mulugeta, Suzuki, Hernández, Griesser, Boeglin, & Schneider, 2010).
Lipid Peroxidation Markers
Studies suggest that derivatives of this compound, like 9-HODE and 13-HODE, are stable under various oxidation conditions, making them excellent markers for lipid peroxidation. This highlights its role in studying oxidative stress and related processes (Spiteller & Spiteller, 1997).
Metabolism in Lymphocytes
Research on MOLT-4 lymphocytes reveals the metabolism of this compound through beta-oxidation, indicating its involvement in cellular metabolic pathways and potentially in modulating lymphocyte function (Hadjiagapiou, Travers, Fertel, & Sprecher, 1990).
Inhibition of 5-Lipoxygenation
This acid is known to suppress 5-lipoxygenation in human polymorphonuclear leucocytes, indicating its potential role in modulating inflammatory responses and immune functions (Petrich, Ludwig, Kühn, & Schewe, 1996).
Modulation of Cardiomyocyte Function
Studies show that 15-lipoxygenase metabolites like this compound can modulate the beta-adrenergic response in rat neonatal cardiomyocytes, indicating its significant role in heart muscle cell function and potentially in cardiovascular diseases (Wallukat, Morwinski, & Kühn, 1994).
properties
CAS RN |
63446-59-3 |
|---|---|
Product Name |
6,15-dioxo-9S,11R-dihydroxy-13E-prostenoic acid |
Molecular Formula |
C20H32O6 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]-6-oxoheptanoic acid |
InChI |
InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,16-19,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t16-,17-,18-,19+/m1/s1 |
InChI Key |
VKPWUQVGTPVEMU-QVPQFPIISA-N |
Isomeric SMILES |
CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O |
SMILES |
CCCCCC(=O)C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC(=O)C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



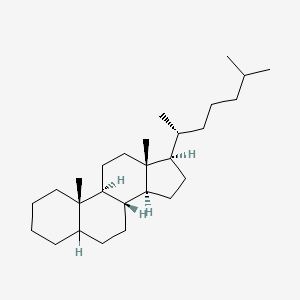
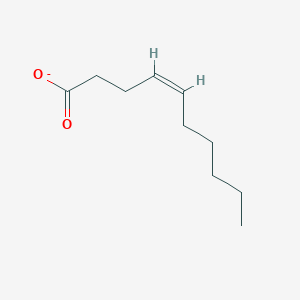
![3,4-dimethoxy-N-[(E)-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylideneamino]benzamide](/img/structure/B1235567.png)
![(1S,9S,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1235569.png)
![(1R,9R,10S)-6-chloro-12-methyl-2-oxa-12,15-diazatetracyclo[7.5.3.01,10.03,8]heptadeca-3(8),4,6-trien-16-one](/img/structure/B1235570.png)
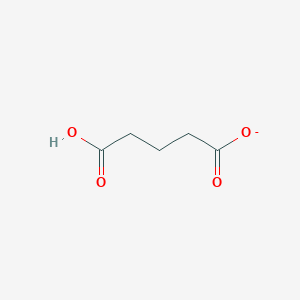
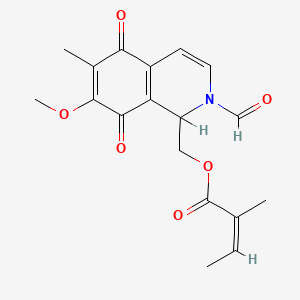
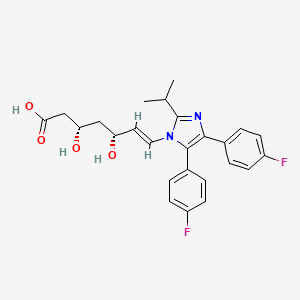
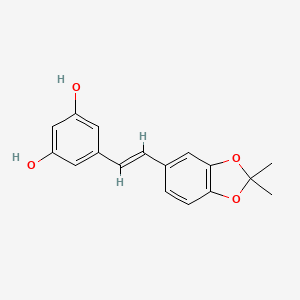
![butyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate](/img/structure/B1235582.png)
![(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-fluoro-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol](/img/structure/B1235584.png)
